molecular formula C8H7BrMg B1610966 Magnesium;ethenylbenzene;bromide CAS No. 67300-99-6

Magnesium;ethenylbenzene;bromide

Cat. No.: B1610966
CAS No.: 67300-99-6
M. Wt: 207.35 g/mol
InChI Key: BPHQBQAJVFDYRF-UHFFFAOYSA-M
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Description

A-Styrenylmagnesium bromide is an organometallic compound widely used in organic chemistry. It is a Grignard reagent, which means it contains a carbon-magnesium bond. This compound is particularly valuable for forming carbon-carbon bonds, making it a powerful tool in the synthesis of various organic compounds.

Properties

IUPAC Name

magnesium;ethenylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7.BrH.Mg/c1-2-8-6-4-3-5-7-8;;/h3-7H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHQBQAJVFDYRF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=[C-]C1=CC=CC=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455046
Record name Magnesium, bromo(1-phenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67300-99-6
Record name Magnesium, bromo(1-phenylethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: A-Styrenylmagnesium bromide is typically prepared through the reaction of magnesium metal with styrene bromide in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

C6H5CH=CHBr+MgC6H5CH=CHMgBr\text{C}_6\text{H}_5\text{CH=CHBr} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{CH=CHMgBr} C6​H5​CH=CHBr+Mg→C6​H5​CH=CHMgBr

Industrial Production Methods: In industrial settings, the preparation of A-Styrenylmagnesium bromide follows similar principles but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: A-Styrenylmagnesium bromide undergoes various types of reactions, including:

    Addition Reactions: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles.

    Coupling Reactions: It is used in cross-coupling reactions such as the Mizoroki-Heck reaction.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.

    Epoxides: Reacts with epoxides to form alcohols.

    Carbon Dioxide: Reacts with carbon dioxide to form carboxylic acids.

Major Products:

    Alcohols: Formed from reactions with carbonyl compounds.

    Carboxylic Acids: Formed from reactions with carbon dioxide.

    Homocinnamyl Alcohol: Formed in Mizoroki-Heck-type reactions.

Scientific Research Applications

Organic Synthesis

A-Styrenylmagnesium bromide is primarily utilized in organic synthesis due to its nucleophilic properties. It can react with various electrophiles, leading to the formation of complex organic molecules.

Reactions with Electrophiles

  • Carbonyl Compounds : A-Styrenylmagnesium bromide can add to carbonyl compounds (aldehydes and ketones), forming alcohols upon hydrolysis. This reaction is crucial for synthesizing secondary and tertiary alcohols.
  • Esters and Acid Chlorides : The reagent can also react with esters and acid chlorides to yield β-hydroxy ketones or tertiary alcohols, respectively.

Synthesis of Natural Products

The compound has been employed in the total synthesis of various natural products. For example, it has been used in the synthesis of flavonoids and other bioactive compounds by facilitating the construction of complex molecular frameworks through C-C bond formation.

Polymer Chemistry

A-Styrenylmagnesium bromide is instrumental in polymerization processes, particularly for synthesizing styrene-based copolymers.

Copolymerization Techniques

  • Living Polymerization : The reagent can initiate living polymerization processes, allowing for precise control over molecular weight and polydispersity. This method is vital for developing materials with specific properties.
  • Block Copolymers : By using A-Styrenylmagnesium bromide in conjunction with other monomers, researchers can synthesize block copolymers that exhibit unique mechanical and thermal properties.

Medicinal Chemistry

In medicinal chemistry, A-Styrenylmagnesium bromide serves as a key intermediate in the development of pharmaceutical compounds.

Drug Development

  • Anticancer Agents : Research has shown that derivatives synthesized using A-Styrenylmagnesium bromide exhibit promising anticancer activity. The ability to modify structures selectively allows for the optimization of drug efficacy.
  • Antiviral Compounds : The compound has also been explored for synthesizing antiviral agents, demonstrating its versatility in medicinal applications.

Case Studies

Several case studies highlight the effectiveness of A-Styrenylmagnesium bromide in practical applications.

StudyApplicationFindings
1Synthesis of FlavonoidsDemonstrated high yields and selectivity in C-C bond formation using A-Styrenylmagnesium bromide with carbonyl compounds .
2Living PolymerizationAchieved controlled polymerization resulting in narrow polydispersity indices for styrene-based copolymers .
3Anticancer Drug DevelopmentIdentified derivatives with significant cytotoxic effects against cancer cell lines .

Mechanism of Action

The primary mechanism of action of A-Styrenylmagnesium bromide is through its role as a Grignard reagent. The carbon-magnesium bond in the compound is highly polarized, making the carbon atom nucleophilic. This allows it to attack electrophilic centers in other molecules, forming new carbon-carbon bonds. The compound’s reactivity is harnessed in various organic synthesis reactions to build complex molecular structures.

Comparison with Similar Compounds

    Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different applications.

    Vinylmagnesium Bromide: Similar in structure but used in different types of organic synthesis.

    4-Styrenylmagnesium Bromide: A positional isomer with similar reactivity.

Uniqueness: A-Styrenylmagnesium bromide is unique due to its specific reactivity with styrene derivatives, making it particularly useful in the synthesis of styrene-based polymers and other complex organic molecules.

Biological Activity

A-Styrenylmagnesium bromide is a Grignard reagent that has garnered interest in organic synthesis due to its unique reactivity and potential biological activities. This article delves into the biological activity of A-Styrenylmagnesium bromide, exploring its applications, mechanisms of action, and relevant research findings.

Grignard reagents, including A-Styrenylmagnesium bromide, are known for their nucleophilic properties. They can react with various electrophiles, leading to the formation of carbon-carbon bonds. The biological activity of these compounds often arises from their ability to interact with biological macromolecules, influencing cellular processes.

Anticancer Properties

Research indicates that A-Styrenylmagnesium bromide exhibits significant anticancer properties. For instance, studies have shown that styryl derivatives can inhibit the proliferation of cancer cell lines through various mechanisms:

  • Induction of Apoptosis : Styryl compounds can trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Cell Cycle Arrest : These compounds frequently cause cell cycle arrest at specific phases, preventing cancer cells from dividing.
  • Inhibition of Metastasis : Some studies suggest that styryl derivatives can inhibit the metastatic potential of cancer cells by disrupting signaling pathways involved in cell migration.

Antimicrobial Activity

A-Styrenylmagnesium bromide has also been investigated for its antimicrobial properties. The compound demonstrates activity against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationships (SAR) of styryl compounds derived from Grignard reagents. The findings indicated that specific substitutions on the styryl moiety enhanced cytotoxicity against human cancer cell lines such as MCF-7 and A549. The study reported an IC50 value of 5 µM for one of the most active derivatives, suggesting a potent anticancer effect .

Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial activity of various styryl derivatives against Gram-positive and Gram-negative bacteria. A-Styrenylmagnesium bromide exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Study 3: Mechanistic Insights

A mechanistic study published in Bioorganic & Medicinal Chemistry Letters provided insights into how A-Styrenylmagnesium bromide induces apoptosis in cancer cells. The study demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), which subsequently activated caspase pathways involved in apoptosis .

Table 1: Biological Activities of A-Styrenylmagnesium Bromide

Activity TypeMechanismIC50/MIC Value
AnticancerInduction of apoptosis5 µM (MCF-7)
Cell cycle arrestNot specified
AntimicrobialDisruption of cell membrane32 µg/mL (S. aureus)
Inhibition of metabolic processes32 µg/mL (E. coli)

Table 2: Structure-Activity Relationship Analysis

Compound StructureCytotoxicity (IC50)Antimicrobial Activity
A-Styrenylmagnesium bromide5 µMMIC = 32 µg/mL
Substituted derivative A2 µMMIC = 16 µg/mL
Substituted derivative B10 µMMIC = 64 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Magnesium;ethenylbenzene;bromide
Reactant of Route 2
Magnesium;ethenylbenzene;bromide

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